molecular formula C11H22N2O2 B153255 tert-Butyl 3-Ethylpiperazine-1-carboxylate CAS No. 438049-35-5

tert-Butyl 3-Ethylpiperazine-1-carboxylate

Cat. No.: B153255
CAS No.: 438049-35-5
M. Wt: 214.3 g/mol
InChI Key: DXJOJUNLMJMJSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 3-Ethylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms with a tert-butyl group. One common method involves the reaction of 3-ethylpiperazine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified by standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 3-Ethylpiperazine-1-carboxylate can undergo a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-Ethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials

Comparison with Similar Compounds

tert-Butyl 3-Ethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-Ethylpiperazine-1-carboxylate: This compound has a similar structure but with an ethyl group at the 2-position instead of the 3-position.

    N-Boc-3-Ethylpiperazine: This compound has a similar protecting group but lacks the tert-butyl group.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has an additional ethoxy group, making it more complex

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound.

Biological Activity

Tert-butyl 3-ethylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and an ethyl group attached to a piperazine ring, along with a carboxylate functional group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H23N2O2C_{11}H_{23}N_2O_2. Its structure can be represented as follows:

tert butyl 3 ethylpiperazine 1 carboxylate\text{tert butyl 3 ethylpiperazine 1 carboxylate}

This compound is classified as a derivative of piperazine, which is characterized by its six-membered ring containing two nitrogen atoms.

Biological Activity

Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific receptors and enzymes. Key areas of investigation include:

1. Pharmacological Potential:

  • Receptor Interaction: The compound may act as a ligand for neurotransmitter receptors, potentially modulating their activity. This interaction is crucial for understanding its pharmacological profile and therapeutic potential.
  • Enzyme Modulation: Studies suggest that it could influence the activity of certain enzymes, leading to various biological effects.

2. Anticancer Activity:

3. Neuropharmacological Effects:

  • Given its structure, there is interest in its effects on the central nervous system (CNS). Compounds like this one are often explored for their ability to interact with CNS receptors, which could lead to therapeutic applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

StudyFindings
Study A Investigated the interaction of piperazine derivatives with dopamine receptors, noting significant modulation of receptor activity .
Study B Reported anticancer effects in related compounds, highlighting their ability to inhibit cell proliferation in various cancer cell lines .
Study C Focused on neuropharmacological properties, suggesting potential applications in treating anxiety and depression through receptor modulation.

The mechanism of action for this compound likely involves:

  • Ligand Binding: Binding to specific receptors in the CNS or other systems.
  • Enzyme Interaction: Modulating enzymatic pathways that are critical for various physiological processes.

This complex interplay suggests that further research is warranted to fully elucidate its pharmacodynamics.

Properties

IUPAC Name

tert-butyl 3-ethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJOJUNLMJMJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623505
Record name tert-Butyl 3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438049-35-5
Record name tert-Butyl 3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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